molecular formula C12H14FN3O B14034168 4-Amino-2-(2-fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one

4-Amino-2-(2-fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one

Cat. No.: B14034168
M. Wt: 235.26 g/mol
InChI Key: KRHOSNLDKIMPCN-UHFFFAOYSA-N
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Description

4-Amino-2-(2-fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group, a fluorobenzyl group, and two methyl groups attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2-fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Amination: The final step involves the introduction of the amino group at position 4 of the pyrazole ring. This can be achieved through the reaction of the intermediate with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2-fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and fluorobenzyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: 2-Fluorobenzyl chloride in the presence of potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

4-Amino-2-(2-fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,5-dimethyl-1H-pyrazol-3(2H)-one: Lacks the fluorobenzyl group.

    2-(2-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one: Lacks the amino group.

    4-Amino-2-benzyl-1,5-dimethyl-1H-pyrazol-3(2H)-one: Lacks the fluorine atom.

Uniqueness

4-Amino-2-(2-fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is unique due to the presence of both the amino group and the fluorobenzyl group, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, while the amino group can participate in various chemical reactions and interactions with biological targets.

Properties

Molecular Formula

C12H14FN3O

Molecular Weight

235.26 g/mol

IUPAC Name

4-amino-2-[(2-fluorophenyl)methyl]-1,5-dimethylpyrazol-3-one

InChI

InChI=1S/C12H14FN3O/c1-8-11(14)12(17)16(15(8)2)7-9-5-3-4-6-10(9)13/h3-6H,7,14H2,1-2H3

InChI Key

KRHOSNLDKIMPCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)CC2=CC=CC=C2F)N

Origin of Product

United States

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